

Physicochemical properties of 5-Benzyloxy-2-bromotoluene

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Compound of Interest

Compound Name: 5-Benzyloxy-2-bromotoluene

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An In-Depth Technical Guide to 5-Benzyloxy-2-bromotoluene

Introduction

5-Benzyloxy-2-bromotoluene (CAS No: 17671-75-9) is a substituted aromatic ether that serves as a critical building block in advanced organic synthesis.^[1] Its unique trifunctional structure—comprising a brominated toluene core, a benzyloxy protecting group, and a methyl substituent—offers significant synthetic versatility. This guide provides an in-depth examination of its physicochemical properties, a validated synthetic protocol, comprehensive analytical methodologies, and key insights into its reactivity and applications, particularly for professionals in pharmaceutical research and drug development. The presence of the bromine atom facilitates entry into a wide array of cross-coupling reactions, while the benzyl ether provides a stable yet readily cleavable protecting group for the phenolic hydroxyl function, making it an invaluable intermediate in multi-step syntheses of complex molecular targets.^[2]

Section 1: Core Physicochemical Properties

The fundamental properties of **5-Benzyloxy-2-bromotoluene** determine its behavior in experimental settings, from reaction conditions to purification and storage. The data presented below has been consolidated from verified chemical suppliers and databases.

Property	Value	Source(s)
CAS Number	17671-75-9	[1][2][3][4][5]
Molecular Formula	C ₁₄ H ₁₃ BrO	[1][3][4][5]
Molecular Weight	277.16 g/mol	[2][3][5][6]
Appearance	Solid	[3]
Melting Point	69 to 70.5 °C	[1][3][5]
Boiling Point	360.9 ± 27.0 °C (Predicted)	[1][5]
Density	1.341 ± 0.06 g/cm ³ (Predicted)	[1][5]
Solubility	Practically insoluble in water; Soluble in common organic solvents.	[7][8]
Purity	≥97%	[2][4]
XLogP3	4.3 - 4.4	[1][6]
Topological Polar Surface Area	9.2 Å ²	[6]

Section 2: Synthesis and Purification Protocol

The most direct and widely applicable method for preparing **5-Benzyloxy-2-bromotoluene** is the Williamson ether synthesis. This pathway is chosen for its high efficiency and operational simplicity. It involves the nucleophilic substitution of a halide by an alkoxide, in this case, the deprotonation of a substituted phenol followed by reaction with benzyl bromide.

Expert Rationale

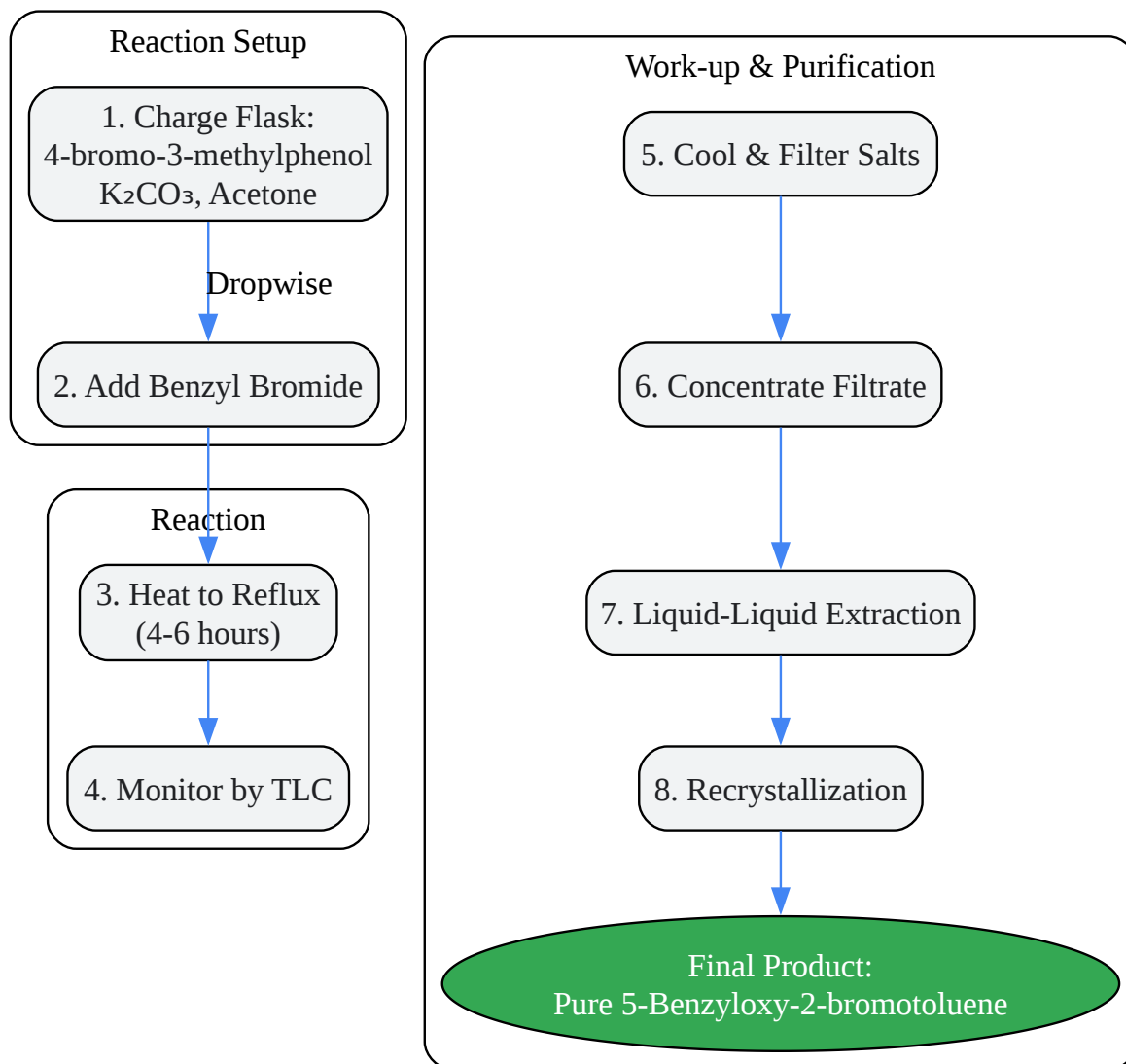
The choice of a strong base like potassium carbonate (K₂CO₃) is critical; it is sufficiently basic to deprotonate the weakly acidic phenolic hydroxyl group of 4-bromo-3-methylphenol, forming the corresponding phenoxide in situ. This phenoxide is a potent nucleophile. Acetone is selected as the solvent due to its polar aprotic nature, which effectively solvates the cation of the base without interfering with the nucleophilicity of the phenoxide. It also has an accessible boiling point for reflux conditions, ensuring a reasonable reaction rate. Benzyl bromide is an

excellent electrophile due to the electron-withdrawing nature of the bromine atom and the stability of the benzylic carbocation-like transition state.

Step-by-Step Synthesis Methodology

- **Reagent Preparation:** To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-3-methylphenol (1 equivalent), potassium carbonate (1.5 equivalents), and acetone (10 volumes).
- **Initiation:** Stir the suspension vigorously for 15 minutes at room temperature to ensure a fine, uniform distribution of the base.
- **Electrophile Addition:** Add benzyl bromide (1.1 equivalents) dropwise to the stirring suspension. The slight excess of benzyl bromide ensures the complete consumption of the valuable starting phenol.
- **Reaction:** Heat the mixture to reflux (approx. 56°C for acetone) and maintain this temperature for 4-6 hours.
 - **Self-Validation:** Reaction progress is monitored by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The disappearance of the starting phenol spot and the appearance of a new, less polar product spot indicates reaction completion.
- **Work-up:** After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (KBr and excess K_2CO_3). Wash the solid residue with a small amount of acetone.
- **Solvent Removal:** Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
- **Purification:** Dissolve the crude residue in dichloromethane and transfer it to a separatory funnel. Wash sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Final Purification:** The resulting solid can be further purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield **5-**

Benzyloxy-2-bromotoluene as a pure solid.



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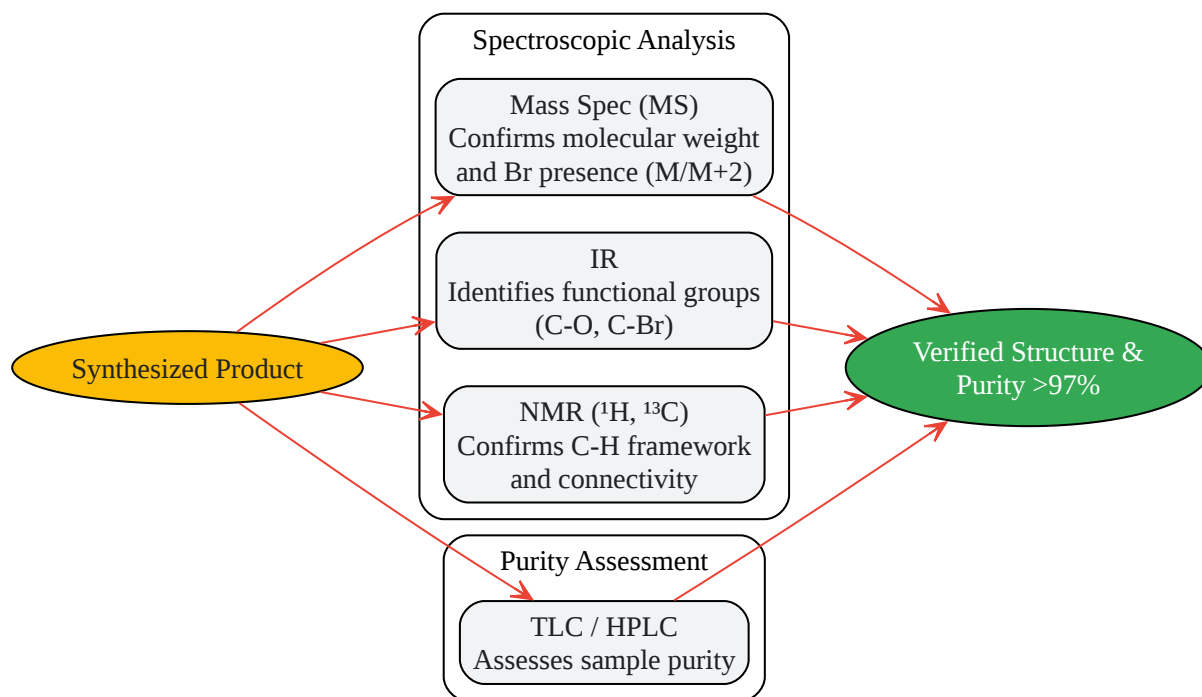
Diagram 1: Synthetic Workflow for **5-Benzyloxy-2-bromotoluene**.

Section 3: Analytical Characterization

Confirming the identity and purity of the synthesized **5-Benzyloxy-2-bromotoluene** is paramount. A combination of spectroscopic techniques provides a comprehensive structural

and purity profile.

- **^1H NMR Spectroscopy:** The proton NMR spectrum is the most informative tool for structural elucidation. The expected signals for **5-Benzyloxy-2-bromotoluene** in CDCl_3 would be:
 - A singlet around δ 2.3-2.4 ppm, integrating to 3H, corresponding to the methyl (CH_3) protons.
 - A singlet around δ 5.0-5.1 ppm, integrating to 2H, for the benzylic (O-CH_2) protons.
 - A multiplet in the aromatic region (δ 6.8-7.6 ppm). This would include signals for the three protons on the bromotoluene ring and the five protons of the benzyl group. The characteristic splitting patterns can confirm the substitution pattern.
- **^{13}C NMR Spectroscopy:** The carbon NMR spectrum will show 14 distinct signals, confirming the presence of all carbon atoms in their unique chemical environments. Key signals include the methyl carbon (~ 20 ppm), the benzylic carbon (~ 70 ppm), and the aromatic carbons (110-160 ppm).
- **Infrared (IR) Spectroscopy:** The IR spectrum provides functional group information. Key expected absorption bands include:
 - $\sim 3030\text{ cm}^{-1}$ (aromatic C-H stretch)
 - $\sim 2920\text{ cm}^{-1}$ (aliphatic C-H stretch)
 - $\sim 1250\text{ cm}^{-1}$ and $\sim 1050\text{ cm}^{-1}$ (asymmetric and symmetric C-O-C ether stretches)
 - $\sim 600\text{-}500\text{ cm}^{-1}$ (C-Br stretch)
- **Mass Spectrometry (MS):** Mass spectrometry confirms the molecular weight. The electron impact (EI) mass spectrum will show a characteristic molecular ion (M^+) peak and an $\text{M}+2$ peak of nearly equal intensity ($\sim 1:1$ ratio), which is the definitive isotopic signature for a molecule containing one bromine atom.^[9] The monoisotopic mass is 276.0150 Da.^{[6][9]}



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Diagram 2: Analytical Workflow for Product Validation.

Section 4: Reactivity and Applications in Drug Development

5-Benzyloxy-2-bromotoluene is not merely an intermediate but a strategic tool for molecular construction.

- **Cross-Coupling Reactions:** The aryl bromide moiety is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This allows for the facile introduction of carbon-carbon and carbon-heteroatom bonds at the 2-position, enabling the construction of complex biaryl systems or the installation of amine functionalities common in pharmacologically active molecules.

- **Protecting Group Strategy:** The benzyloxy group serves as a robust protecting group for the phenol. It is stable to a wide range of reaction conditions, including those used for organometallic chemistry. It can be cleanly removed via catalytic hydrogenation ($H_2/Pd-C$) to unmask the phenol, which can then be used for further functionalization or as a key pharmacophoric element (e.g., a hydrogen bond donor).
- **Pharmaceutical Intermediate:** This compound is classified as a bulk drug intermediate, indicating its role in the scalable synthesis of active pharmaceutical ingredients (APIs).^[1] Its structural motifs are found in various classes of drugs. For instance, related benzyloxyphenyl structures are precursors in the synthesis of selective estrogen receptor modulators (SERMs) like bazedoxifene, highlighting the relevance of this scaffold in modern drug discovery.^[10]

Section 5: Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with **5-Benzyloxy-2-bromotoluene**.

Hazard Identification (GHS Classification)

- Signal Word: Warning^{[1][11]}
- Hazard Statements:
 - H315: Causes skin irritation.^{[1][6][11]}
 - H319: Causes serious eye irritation.^{[1][6][11]}
 - H335: May cause respiratory irritation.^{[1][6][11]}
 - May be harmful if swallowed, in contact with skin, or if inhaled.^{[5][6]}

Recommended Precautions and Handling

- **Engineering Controls:** Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.^{[1][12]}
- **Personal Protective Equipment (PPE):**

- Eye/Face Protection: Wear chemical safety goggles or a face shield.[\[1\]](#)[\[12\]](#)
- Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[\[1\]](#)[\[12\]](#) Avoid contact with skin.[\[5\]](#)
- Respiratory Protection: If dust is generated, use an approved particulate respirator.
- Hygiene: Wash hands thoroughly after handling.[\[1\]](#) Do not eat, drink, or smoke in the work area.

Storage

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[1\]](#)
- Some suppliers recommend refrigerated storage (2-8°C) for long-term stability.[\[4\]](#)
- Store locked up and away from incompatible materials such as strong oxidizing agents.[\[1\]](#)
[\[12\]](#)

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